Higher Lipophilicity vs. Unsubstituted Parent Scaffold
The N-cyclopropyl substituent elevates the calculated octanol-water partition coefficient (LogP) of 2-cyclopropyl-2,7-diazaspiro[3.5]nonane to 1.10, compared with 0.62 for the unsubstituted 2,7-diazaspiro[3.5]nonane scaffold . This ~0.48 log unit increase places the compound closer to the optimal CNS drug-likeness window (LogP 1–4) while maintaining topological polar surface area (tPSA) at 15.27 Ų, well below the 90 Ų threshold for blood–brain barrier penetration.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.10 |
| Comparator Or Baseline | 2,7-Diazaspiro[3.5]nonane (unsubstituted, CAS 136098-14-1): LogP = 0.62 |
| Quantified Difference | ΔLogP ≈ +0.48 (78% increase on linear scale of lipophilicity) |
| Conditions | Predicted values from Chemsrc database (ACD/Labs or similar algorithm); no experimental LogP available. |
Why This Matters
For CNS-targeted programs, a LogP increment of ~0.5 units can meaningfully improve passive membrane permeability while retaining aqueous solubility; procurement teams should select the N-cyclopropyl building block when lead optimization suggests moderate lipophilicity is desired.
